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Introduction

Beryllium carbide (Be2C) coatings are a subject of growing interest for plasma-facing
components (PFCs) in fusion energy research. Their potential advantages, including low
atomic number (Z), high melting point, and good thermal conductivity, make them a candidate
material for withstanding the extreme environment inside a tokamak. This document provides
an overview of the key properties of beryllium carbide coatings relevant to their application as
PFCs, along with detailed protocols for their deposition and characterization.

Data Presentation

The following tables summarize key quantitative data for beryllium and beryllium carbide. It is
important to note that specific data for Be2C coatings is sparse in the current literature.
Therefore, where Be2C data is unavailable, data for pure beryllium is provided as a proxy and
should be considered an approximation.

Table 1: Thermal and Physical Properties of Beryllium and Beryllium Carbide
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. Beryllium Carbide
Property Beryllium (Be) (Be2C) Notes
e

Be2C density can vary

Density 1.85 g/cm3 ~2.4 g/lcm?3 with production
method.
_ _ Decomposes at Be2C does not melt at
Melting Point 1287 °C )
>2100 °C atmospheric pressure.

Data not readily

. . ) Expected to be lower
Thermal Conductivity ~200 W/(m-K) at RT available in tabular

) than pure Be.
form for coatings.

Specific Heat
) 1.82 J/(g-K) at RT ~1.0 J/(g-K) at RT [1]
Capacity

Table 2: Sputtering Yield of Beryllium by Deuterium lons

Sputtering Yield Sputtering Yield

lon Energy (eV) (atomslion) at Normal (atomslion) at 45°
Incidence Incidence

10 - 0.004

30 0.02 -

50 0.04 0.08

100 0.07 0.15

200 0.09 0.20

500 0.08 0.18

700 0.07 0.16

Note: This data is for pure beryllium and serves as an estimate for Be2C. The actual sputtering
yield of Be2C may differ. Data compiled from various sources.[2][3][4]

Table 3: Deuterium/Tritium Retention in Beryllium
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] o Retained Fluence Desorption Peak
Material Condition
(atoms/cm?) Temperature (°C)
) D+ implantation, 500 ~127 (400 K) and
Beryllium 1x 1077
eV ~267 (540 K)
Varies significantly
) with surface Multiple peaks, often
Beryllium D plasma exposure -
conditions and between 400-800°C
temperature
Be-D co-deposited DC magnetron Major release below
) Up to ~2 x 10”18
layers sputtering 427°C (700 K)

Note: Data on tritium retention specifically in Be2C coatings is limited. The behavior is expected
to be influenced by the coating's microstructure and stoichiometry.[5][6][7]

Experimental Protocols

Deposition of Beryllium Carbide Coatings by Plasma-
Enhanced Chemical Vapor Deposition (PECVD)

This protocol outlines a general procedure for the deposition of Be2C coatings onto a substrate
material such as tungsten.

Objective: To synthesize a thin, uniform beryllium carbide coating.

Materials and Equipment:

PECVD reactor with a high-frequency (13.56 MHz) power supply

Substrate (e.g., tungsten, molybdenum)

Beryllium precursor gas (e.g., diethylberyllium, Be(C2H5)2)

Carbon precursor gas (e.g., methane, CH4)

Carrier gas (e.g., Argon, Ar)
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Hydrogen gas (H2)

Vacuum pumps

Mass flow controllers

Substrate heater

Protocol:
e Substrate Preparation:
1. Mechanically polish the substrate to a mirror finish.

2. Ultrasonically clean the substrate in a sequence of solvents (e.g., acetone, isopropanol,
deionized water).

3. Dry the substrate with a stream of dry nitrogen.
e System Preparation:
1. Mount the substrate onto the holder in the PECVD chamber.
2. Evacuate the chamber to a base pressure of < 1 x 10"-6 Torr.
o Deposition:
1. Heat the substrate to the desired deposition temperature (e.g., 250-600 °C).
2. Introduce the carrier gas (Ar) at a controlled flow rate.

3. Introduce the beryllium and carbon precursor gases, along with H2, at precise flow rates
using mass flow controllers.

4. Ignite the plasma by applying RF power (e.g., 50-200 W).
5. Maintain the desired pressure during deposition (e.g., 0.1-1.0 Torr).

6. Continue the deposition for the time required to achieve the desired coating thickness.
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e Post-Deposition:
1. Turn off the RF power and precursor gas flows.
2. Allow the substrate to cool down to room temperature under vacuum.

3. Vent the chamber with an inert gas (e.g., nitrogen) before removing the coated substrate.

Preparation

Substrate Cleaning & Polishing System Evacuation

Deposition Post-Deposition

Substrate Heating — Gas Introduction (Ar, Precursors, H2) —# Plasma Ignition — Coating Growth ————# Cooling under Vacuum —# Chamber Venting — Sample Removal

Click to download full resolution via product page
PECVD Experimental Workflow

High-Heat Flux Testing

This protocol describes a general procedure for evaluating the performance of Be2C coatings
under high-heat flux conditions, simulating the thermal loads in a fusion reactor.[8][9]

Objective: To assess the thermal stability and integrity of the coating under intense heat loads.
Materials and Equipment:

High-heat flux test facility (e.g., electron beam or high-power laser facility)

Coated sample mounted on a cooling block

Infrared (IR) camera for surface temperature measurement

Thermocouples for bulk temperature measurement
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e Vacuum chamber
Protocol:
o Sample Mounting: Securely mount the Be2C-coated sample onto the actively cooled holder.
e System Setup:
1. Place the assembly inside the vacuum chamber of the test facility.
2. Evacuate the chamber to the required vacuum level.
3. Position the IR camera and thermocouples to monitor the sample temperature.
e Testing:
1. Apply a controlled heat flux to the coated surface using the electron beam or laser.
2. Monitor the surface and bulk temperatures in real-time.

3. The test can be performed in steady-state or pulsed (cyclic) mode to simulate different
operational scenarios.

4. Record any changes in surface morphology or temperature anomalies that may indicate
coating failure.

o Post-Test Analysis:
1. After cooling, remove the sample from the chamber.

2. Characterize the surface for damage (e.g., cracking, melting, delamination) using
techniques like Scanning Electron Microscopy (SEM).

ssssssssssss
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Click to download full resolution via product page

High-Heat Flux Testing Workflow

Thermal Desorption Spectroscopy (TDS) for Tritium
Retention Analysis

This protocol details the use of TDS to quantify the amount of trapped tritium in a Be2C coating
and to determine the energy with which it is bound.

Objective: To measure the amount and binding energy of retained tritium.

Materials and Equipment:

TDS system with an ultra-high vacuum (UHV) chamber

Sample heating stage with programmable temperature controller

Quadrupole Mass Spectrometer (QMS)

Tritium-implanted or plasma-exposed Be2C coated sample

Protocol:

o Sample Loading: Mount the sample in the UHV chamber of the TDS system.
o System Evacuation: Evacuate the chamber to a pressure of < 1 x 107-9 Torr.
o Desorption Measurement:

1. Heat the sample at a constant linear ramp rate (e.g., 1-10 K/s).

2. Simultaneously, use the QMS to monitor the partial pressures of desorbing species,
specifically mass-to-charge ratios corresponding to tritium (e.g., T2, DT, HT).

3. Record the QMS signal as a function of sample temperature.

o Data Analysis:
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1. The integral of the desorption peaks is proportional to the total amount of retained tritium.

2. The temperature at which the desorption rate is maximum is related to the binding energy
of the trapped tritium.

Preparation Measurement Data Analysis

Sample Loading into UHV Chamber —#- System to UHV Linear Ramp — QMS Monitoring of Desorbed Species ———— Integrate Peaks for Total Retention Analyze Peak Temperature for Binding Energy

Click to download full resolution via product page

Thermal Desorption Spectroscopy Workflow

Nuclear Reaction Analysis (NRA) for Deuterium Depth
Profiling

NRA is a powerful technique to determine the concentration and depth profile of light isotopes
like deuterium within a material.

Objective: To quantify the deuterium concentration as a function of depth in the Be2C coating.
Materials and Equipment:

 lon accelerator (e.g., Van de Graaff) capable of producing a 2He ion beam

e NRA chamber with a sample holder and particle detector

o Deuterium-implanted or plasma-exposed Be2C coated sample

Protocol:

o Sample Mounting: Mount the sample in the NRA chamber.

e System Setup:

1. Align the 3He ion beam with the sample.
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2. Position the particle detector at a specific angle to detect the reaction products.

Measurement:
1. Bombard the sample with a monoenergetic 3He ion beam.
2. The 3He ions react with deuterium nuclei in the sample via the D(3He, p)*He reaction.

3. The energy of the emitted protons is measured by the detector. The energy loss of the
protons as they exit the material is related to the depth at which the nuclear reaction
occurred.

4. By varying the incident 3He beam energy, a depth profile of the deuterium concentration
can be constructed.

Data Analysis:

1. The proton yield at a given energy is proportional to the deuterium concentration at a
specific depth.

2. Specialized software is used to deconvolve the energy spectra and obtain the deuterium
depth profile.[10][11]

Sample Mounting in NRA Chamber fon Beam and Detector Alignment sHe lon Beam Bombardment Detection of Protons from D(*He,p) He Reaction - Vary Incident Beam Energy for Depth Profile Deconvolve Proton Energy Spectra Construct Deuterium Depth Profile

Click to download full resolution via product page

Nuclear Reaction Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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